molecular formula C10H9F9O3 B1305697 3-(Perfluorobutyl)-2-hydroxypropyl acrylate CAS No. 98573-25-2

3-(Perfluorobutyl)-2-hydroxypropyl acrylate

Cat. No. B1305697
CAS RN: 98573-25-2
M. Wt: 348.16 g/mol
InChI Key: MMZXPRQMECEMRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated acrylates typically involves the reaction of fluorinated alcohols with acrylate or methacrylate compounds. For instance, the synthesis of a novel fluorinated acrylate resin involved the polymerization of 2-(perfluoro-(1,1-bis-isopropyl)-2-propenyl)oxyethyl methacrylate with other monomers . Another example is the synthesis of ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate, which involved the addition of thioacetic acid to the acrylate compound . These methods suggest that the synthesis of "3-(Perfluorobutyl)-2-hydroxypropyl acrylate" would likely involve a similar reaction between a perfluorobutyl alcohol and hydroxypropyl acrylate.

Molecular Structure Analysis

The molecular structure of fluorinated acrylates is characterized by the presence of fluorinated alkyl groups attached to an acrylate backbone. This structure imparts unique properties to the compound, such as hydrophobicity and chemical resistance. The presence of hydroxyl groups in the molecule, as in the case of 2-hydroxyisopropyl acrylate, can introduce additional reactivity and potential for further functionalization .

Chemical Reactions Analysis

Fluorinated acrylates can undergo various chemical reactions, including polymerization and copolymerization, to form polymers with specific properties. For example, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) was modified by graft copolymerization with acrylic acid . Similarly, the novel fluorinated acrylate resin was prepared by solution polymerization . These reactions typically involve the use of initiators such as AIBN and can be influenced by factors like temperature and solvent choice.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acrylates are influenced by the fluorinated content and the molecular structure. The introduction of fluorinated monomers during copolymerization can improve properties such as hydrophobicity, chemical resistance, glass transition temperature, and thermal stability . The presence of hydroxyl groups can also affect the permeation properties of membranes made from these acrylates, as seen in the controlled release of clonidine . Additionally, the surface functionalization of polymers with acrylic acid can enhance their suitability for applications like tissue engineering .

Safety And Hazards

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is an organic compound that may cause irritation and corrosion to the skin, eyes, and respiratory tract . Proper personal protective equipment should be used to avoid contact with skin and eyes, and it should be handled in a well-ventilated environment .

Future Directions

3-(Perfluorobutyl)-2-hydroxypropyl acrylate has been gaining interest in the scientific and industrial fields due to its unique properties. It is commonly used as an additive in coatings, lubricants, and oil repellents . It can form a weather-resistant and anti-fouling protective layer on surfaces, and can also enhance the durability and chemical corrosion resistance of coatings .

properties

IUPAC Name

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F9O3/c1-2-6(21)22-4-5(20)3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2,5,20H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZXPRQMECEMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379704
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluorobutyl)-2-hydroxypropyl acrylate

CAS RN

98573-25-2
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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